Nimustine hydrochloride

Übersicht

Beschreibung

Nimustine hydrochloride is a nitrosourea compound with significant antineoplastic (anti-cancer) activity. It is primarily used in the treatment of various cancers, including brain tumors, lung cancer, gastrointestinal cancers, malignant lymphomas, and leukemia . This compound works by alkylating and crosslinking DNA, leading to DNA fragmentation and inhibition of protein synthesis, ultimately causing cell death .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nimustin-Hydrochlorid wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Reaktion von 1-(2-Chlorethyl)-3-cyclohexyl-1-nitrosourea mit 4-Amino-2-methyl-5-pyrimidinmethanol unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen umfassen häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Nimustin-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Die Verbindung wird üblicherweise in spezialisierten Anlagen hergestellt, die für die Handhabung von Gefahrstoffen ausgestattet sind und hohe Standards für Sauberkeit und Sicherheit einhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nimustin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Alkylierung: Es kann DNA alkylieren, was zu Vernetzung und Fragmentierung führt.

Hydrolyse: Die Verbindung kann unter bestimmten Bedingungen hydrolysieren, was ihre Stabilität und Aktivität beeinflusst.

Oxidation und Reduktion: Diese Reaktionen können die Struktur der Verbindung verändern und ihre pharmakologischen Eigenschaften beeinflussen.

Häufige Reagenzien und Bedingungen:

Alkylierung: Umfasst typischerweise die Verwendung von Alkylierungsmitteln unter kontrolliertem pH-Wert und Temperatur.

Hydrolyse: Tritt häufig in wässrigen Lösungen auf, beeinflusst durch pH-Wert und Temperatur.

Oxidation und Reduktion: Diese Reaktionen erfordern möglicherweise spezifische Oxidations- oder Reduktionsmittel und kontrollierte Umgebungsbedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene DNA-Addukte und -Fragmente, die für die antineoplastische Aktivität der Verbindung entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Nimustine hydrochloride is a nitrosourea alkylating agent and pyrimidine analog that exhibits anticancer activity . It is particularly effective against malignant brain tumors . Research suggests it holds promise in cancer treatment due to its ability to target tumors directly and modulate the tumor microenvironment .

Scientific Research Applications of this compound

Convection-Enhanced Delivery (CED)

- Targeted Drug Delivery: this compound is suitable for convection-enhanced delivery (CED), a method that delivers agents directly into tumors and the surrounding tissues .

- Glioma Treatment: CED is particularly appealing for treating gliomas because these tumors are protected by the blood-brain barrier (BBB), which limits the effectiveness of many chemotherapeutic drugs .

- Distribution and Clearance: Studies using mass spectrometry imaging show that this compound distributes robustly in the rodent brain, similar to the hydrophilic dye Evans blue. The drug remains at the local infusion site for over 24 hours, showing delayed clearance .

- Systemic Exposure: While some of the drug leaks into the systemic circulation early in the infusion process, it is quickly metabolized and excreted, reducing the risk of toxicity to other tissues and organs .

- BBB Disruption: Local CED of this compound can transiently disrupt the BBB, which may enable systemic delivery of other chemotherapeutic agents .

Immunostimulation and Tumor Microenvironment

- Immune Cell Infiltration: Research indicates that local delivery of this compound affects the tumor microenvironment and induces immune cell migration into the tumor .

- Modulation of Immune Factors: In vitro studies have shown that this compound can significantly inhibit transforming growth factor-β1 (TGF-β1) secretion and reduce Fas expression .

- Lymphocyte Infiltration: CED of this compound in intracranial tumors leads to the infiltration of CD4/CD8 lymphocytes, which are important for the immune response against tumors .

Clinical Efficacy and Applications

- Effective Against Gliomas: this compound has demonstrated effectiveness against gliomas in clinical settings .

- Combination Therapies: It has been used in conjunction with other chemotherapeutic agents like fluorouracil, folinic acid, oxaliplatin, capecitabine, bevacizumab, irinotecan and panitumumab in treating metastatic colorectal cancer .

- MGMT Methylation: Studies suggest that MGMT promoter methylation, a predictive marker for slower tumor progression, is relevant in this compound treatment .

** ضد الأورام**

Wirkmechanismus

Nimustine hydrochloride exerts its effects primarily through DNA alkylation and crosslinking. This process leads to the formation of DNA adducts, which interfere with DNA replication and transcription. The compound targets rapidly dividing cancer cells, causing DNA fragmentation and inhibiting protein synthesis, ultimately leading to cell death . The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Nimustin-Hydrochlorid gehört zur Klasse der Nitrosourea-Verbindungen, zu denen auch andere ähnliche Wirkstoffe wie Carmustin, Lomustin und Fotemustin gehören. Im Vergleich zu diesen Verbindungen zeichnet sich Nimustin-Hydrochlorid durch seine spezifischen Alkylierungseigenschaften und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, wodurch es besonders wirksam gegen Hirntumoren ist . Andere ähnliche Verbindungen umfassen:

Carmustin: Eine weitere Nitrosourea mit ähnlichen DNA-Alkylierungseigenschaften, aber unterschiedlicher Pharmakokinetik.

Lomustin: Bekannt für seine Verwendung bei der Behandlung von Hirntumoren und Morbus Hodgkin.

Fotemustin: Wird hauptsächlich zur Behandlung von metastasiertem Melanom und Hirnmetastasen eingesetzt.

Nimustin-Hydrochlorid zeichnet sich durch seine spezifische chemische Struktur und sein breites Spektrum an antineoplastischer Aktivität aus, was es zu einer wertvollen Verbindung in der Krebstherapie macht .

Biologische Aktivität

Nimustine hydrochloride, also known as ACNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), is a nitrosourea compound primarily used in the treatment of high-grade gliomas and other malignancies. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies.

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. This leads to the formation of cross-links in DNA strands, ultimately resulting in cell cycle arrest and apoptosis. The compound has been shown to inhibit the expression of critical survival factors such as Fas and TGF-β1 in tumor cells, enhancing its potential as an immunostimulatory agent in the tumor microenvironment .

Pharmacokinetics

The pharmacokinetic profile of ACNU indicates robust distribution within the brain when administered via convection-enhanced delivery (CED). Studies have demonstrated that ACNU maintains significant concentrations at the delivery site for over 24 hours, which is crucial for treating localized tumors effectively . The compound's clearance rates and distribution patterns suggest it can be effectively utilized in combination with other agents to enhance therapeutic outcomes.

Case Studies and Trials

- Combination with Radiotherapy : A study involving 33 patients with malignant gliomas treated with radiotherapy and this compound showed a complete response in 15% of cases and a partial response in 27%. The median progression-free survival was 8.4 months, with a median overall survival of 21.1 months, highlighting its effectiveness when combined with radiotherapy .

- Phase II Study with Paclitaxel : In another trial focusing on refractory small cell lung cancer, patients receiving bi-weekly administrations of this compound alongside paclitaxel showed a median overall survival of 19.5 months. The primary toxicity observed was myelosuppression, indicating that while effective, careful monitoring for hematological side effects is necessary .

- Convection-Enhanced Delivery : A phase I trial assessed the safety and efficacy of CED of this compound for patients with recurrent brainstem gliomas. Results indicated significant antitumor activity and prolonged overall survival with minimal toxicity at a recommended dosage of 0.75 mg/mL .

Summary of Research Findings

| Study Type | Patient Population | Treatment Regimen | Complete Response | Partial Response | Median Survival |

|---|---|---|---|---|---|

| Radiotherapy + ACNU | 33 Glioma Patients | 60 Gy + ACNU (80 mg/m²) | 15% | 27% | 21.1 months |

| ACNU + Paclitaxel | Refractory SCLC Patients | ACNU (50 mg/m²) + Paclitaxel (110 mg/m²) | Not reported | Not reported | 19.5 months |

| CED of ACNU | Recurrent Brainstem Gliomas | CED (0.75 mg/mL) | Not reported | Not reported | Prolonged survival |

Eigenschaften

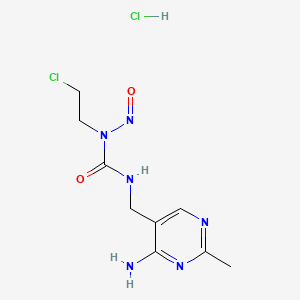

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKNHGAPDCYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204185 | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-38-6, 52208-23-8 | |

| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nimustine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nimustine hydrochloride exert its anticancer effects?

A1: [] this compound is a prodrug of chloroethylnitrosourea (CENU). It acts as an alkylating agent, primarily targeting DNA. [, , ] ACNU forms chloroethyl adducts with DNA bases, leading to DNA crosslinking and strand breaks. [, ] This disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in tumor cells. [, , ]

Q2: Does this compound specifically target tumor cells?

A2: While ACNU primarily targets rapidly dividing cells, including tumor cells, it can also affect other rapidly dividing cells in the body, such as those in the bone marrow, leading to side effects like myelosuppression. [, , , , ]

Q3: What is the role of neural crest cells in ACNU-induced teratogenicity?

A3: Studies in chick embryos demonstrate that ACNU induces persistent truncus arteriosus, a severe cardiovascular anomaly. [] This effect is linked to the death of neural crest cells, which play a crucial role in cardiovascular development. [] ACNU appears to interfere with neural crest cell survival, ultimately disrupting normal heart formation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H14ClN6O2+·Cl-. Its molecular weight is 303.17 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: The crystal structure of this compound has been determined using X-ray powder diffraction. [] Additionally, solid-state NMR spectroscopy has been employed to confirm the protonation site within the molecule. []

Q6: Is there information available about the material compatibility of ACNU?

A6: The provided research papers primarily focus on the biological activity and clinical applications of ACNU. Information regarding its material compatibility is limited.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound primarily functions as an alkylating agent, specifically targeting DNA. There is no evidence suggesting any catalytic properties for this compound.

Q8: Have any computational studies been conducted on this compound?

A8: While computational methods are valuable for drug discovery and development, the provided research papers predominantly focus on experimental investigations of ACNU. Information regarding specific computational studies is limited.

Q9: How does the structure of this compound contribute to its activity?

A9: The chloroethyl group in ACNU's structure is crucial for its alkylating activity. [, , ] This group allows ACNU to form covalent bonds with DNA, leading to the formation of DNA adducts and ultimately cell death. [, , ] Modifications to this group are likely to influence its anticancer activity.

Q10: What are the SHE regulations regarding the handling and disposal of ACNU?

A10: Specific SHE regulations regarding ACNU are not extensively discussed in the provided research papers. As a potent cytotoxic agent, appropriate safety protocols for handling and disposal should be followed in accordance with relevant guidelines and regulations.

Q11: What is the pharmacokinetic profile of this compound?

A11: ACNU is typically administered intravenously, and it is rapidly metabolized and excreted. [] Following intravenous administration, ACNU demonstrates a short half-life, with most of the drug being eliminated within 3 hours. [] This rapid clearance necessitates careful dose optimization for therapeutic efficacy.

Q12: How is the distribution of ACNU within the brain monitored during CED?

A12: During convection-enhanced delivery (CED), real-time monitoring of ACNU distribution in the brain is achieved by co-infusing it with gadodiamide, a contrast agent detectable by magnetic resonance imaging (MRI). [] This technique allows for precise visualization of drug delivery, ensuring targeted treatment while minimizing exposure to surrounding healthy brain tissue. []

Q13: What cell lines have been used to study the in vitro efficacy of ACNU?

A13: ACNU's efficacy has been evaluated in vitro using various human cancer cell lines, including:

Q14: What animal models have been employed to study ACNU's in vivo efficacy?

A14: Researchers have utilized several animal models to investigate ACNU's in vivo efficacy, including:

- Mice bearing solid FM3A tumors []

- Rats with meningeal carcinomatosis induced by Walker 256 carcinosarcoma []

- Mice with radiation-induced lung injury []

- Chick embryos for studying teratogenicity []

- Non-human primates for evaluating CED safety and feasibility []

Q15: What are the findings from clinical trials on this compound?

A15: Clinical trials indicate that ACNU, often in combination with radiotherapy and other chemotherapeutic agents, demonstrates efficacy against various cancers, including:

- Glioblastoma [, , , , ]

- Anaplastic astrocytoma [, ]

- Brainstem glioma [, , ]

- Spinal cord high-grade glioma [, ]

- Malignant melanoma [, , , , , ]

Q16: What are the main toxicities associated with this compound treatment?

A16: Myelosuppression, characterized by a decrease in blood cell counts, is a significant dose-limiting toxicity of ACNU. [, , , , , ] Other reported side effects include nausea, vomiting, and pulmonary complications. [, , , ]

Q17: What is convection-enhanced delivery (CED), and how is it used with ACNU?

A17: CED is a drug delivery technique that utilizes a pressure gradient to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier. [, , , , , ] This method enhances drug distribution within the brain tumor and minimizes systemic exposure. [, , , , , ] CED of ACNU has shown promise in treating gliomas, particularly those located in the brainstem and spinal cord, where conventional delivery methods are challenging. [, , , , , ]

Q18: Are there other drug delivery strategies being explored for ACNU?

A18: Research highlights the use of Lipiodol, an oil-based medium, for formulating ACNU into a suspension for local administration. [] This approach aims to achieve targeted drug delivery and improve therapeutic outcomes. []

Q19: Are there any known biomarkers to predict ACNU efficacy or toxicity?

A19: While identifying biomarkers predictive of ACNU efficacy and toxicity is crucial, the provided research papers primarily focus on ACNU's mechanism of action, preclinical evaluation, and clinical applications. Information regarding specific biomarkers is limited.

Q20: How is this compound quantified in biological samples?

A20: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying ACNU concentrations in biological samples, such as mouse brain homogenates. [] This method enables researchers to study ACNU's pharmacokinetics and distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.